

Physicochemical Properties of 2-Mercapto-4,5-dimethylimidazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *4,5-Dimethyl-1H-imidazole-2-thiol*

Cat. No.: B075033

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 2-mercaptop-4,5-dimethylimidazole. Due to the limited availability of direct experimental data for this specific compound, this document outlines established experimental protocols for determining key parameters and presents predicted values and data from structurally related compounds to offer valuable insights for research and development. The guide covers essential properties including pKa, lipophilicity (logP), solubility, and melting point. Detailed methodologies for experimental determination are provided, alongside visualizations of experimental workflows to aid in practical application.

Introduction

2-Mercapto-4,5-dimethylimidazole is a heterocyclic compound featuring an imidazole ring substituted with a thiol group at the 2-position and methyl groups at the 4 and 5-positions. The imidazole scaffold is a prevalent feature in many biologically active molecules, and the mercapto group can play a crucial role in biological activity, including acting as a metal chelator or participating in redox processes. The dimethyl substitution pattern influences the molecule's steric and electronic properties, which in turn affect its physicochemical characteristics and biological interactions. Understanding these properties is fundamental for applications in medicinal chemistry, drug design, and material science.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological and chemical systems. The following sections detail the key properties of 2-mercaptop-4,5-dimethylimidazole, providing predicted values and data from analogous compounds where direct experimental data is not available.

Acid Dissociation Constant (pKa)

The pKa value indicates the strength of an acid in solution and is crucial for predicting the ionization state of a molecule at a given pH. The imidazole ring contains two nitrogen atoms, one of which is basic and can be protonated. The thiol group is weakly acidic. The pKa of the imidazole nitrogen is influenced by the electron-donating methyl groups, which are expected to increase its basicity (raise the pKa) compared to unsubstituted imidazole.

Table 1: Predicted pKa Values and Data for Related Compounds

Property	Predicted/Reported Value	Compound	Notes
pKa	~8-9	2-Mercapto-4,5-dimethylimidazole	Predicted based on substituent effects. The methyl groups are electron-donating, increasing the basicity of the imidazole nitrogen compared to 2-mercaptopimidazole.
pKa	13.59 ± 0.10	2,2'-Bis(4,5-dimethylimidazole)	Predicted value for a dimeric, related structure. ^[1]
pKa	6.46 ± 0.1	Imidazole (in DMSO)	Experimentally determined value for the parent imidazole ring in a non-aqueous solvent. ^[2]

Lipophilicity (logP)

The partition coefficient (logP) is a measure of a compound's differential solubility in a biphasic system of a nonpolar solvent (typically n-octanol) and a polar solvent (water). It is a key indicator of a drug's ability to cross cell membranes. The methyl groups in 2-mercapto-4,5-dimethylimidazole are expected to increase its lipophilicity compared to the parent 2-mercaptoimidazole.

Table 2: Predicted logP Values and Data for Related Compounds

Property	Predicted/Reported Value	Compound	Method
XLogP3-AA	~0.5 - 1.0	2-Mercapto-4,5-dimethylimidazole	Predicted. The two methyl groups each contribute approximately +0.5 to the logP value.
XLogP3-AA	-0.3	2-Mercaptoimidazole	Computed by XLogP3 3.0. [3]

Solubility

Solubility is a critical factor for drug delivery and formulation. The solubility of 2-mercapto-4,5-dimethylimidazole will depend on the solvent's polarity and the pH of aqueous solutions. Due to the presence of both polar (imidazole, thiol) and nonpolar (dimethyl) groups, it is expected to have moderate solubility in a range of solvents.

Table 3: Qualitative Solubility Data for a Related Compound

Solvent	Solubility	Compound
Dichloromethane	Soluble	2-Mercapto-4,5,6,7-d4-benzimidazole
Hexane	Soluble	2-Mercapto-4,5,6,7-d4-benzimidazole
Methanol	Soluble	2-Mercapto-4,5,6,7-d4-benzimidazole
Water	Insoluble	2-Mercaptobenzimidazole

Note: This data is for a structurally related benzimidazole derivative and should be considered as an indicator of potential solubility characteristics.[\[4\]](#)

Melting Point

The melting point is a fundamental physical property that provides an indication of the purity and thermal stability of a compound. Imidazole derivatives, particularly those capable of hydrogen bonding, often have high melting points.

Table 4: Melting Point Data for Related Compounds

Property	Reported Value (°C)	Compound
Melting Point	>300	2,2'-Bis(4,5-dimethylimidazole) [1]
Melting Point	228-231	2-Mercaptoimidazole [5]
Melting Point	>300	2-Mercapto-4,5,6,7-d4-benzimidazole [4]

Experimental Protocols

This section provides detailed methodologies for the experimental determination of the key physicochemical properties of 2-mercaptop-4,5-dimethylimidazole.

Determination of pKa by Potentiometric Titration

This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH change.

Materials:

- 2-mercapto-4,5-dimethylimidazole
- 0.1 M Hydrochloric Acid (HCl)
- 0.1 M Sodium Hydroxide (NaOH)
- 0.15 M Potassium Chloride (KCl) solution
- Deionized water
- Calibrated pH meter and electrode
- Magnetic stirrer and stir bar
- Burette
- Beaker

Procedure:

- **Sample Preparation:** Prepare a 1 mM solution of 2-mercapto-4,5-dimethylimidazole in deionized water. If solubility is an issue, a co-solvent such as methanol or DMSO can be used, but the pKa value will be an apparent pKa (pKa_{app}).
- **Titration Setup:** Place 20 mL of the sample solution in a beaker with a magnetic stir bar. Add a sufficient volume of 0.15 M KCl to maintain a constant ionic strength. Immerse the calibrated pH electrode in the solution.
- **Acidification:** Make the solution acidic (pH ~2) by adding 0.1 M HCl.
- **Titration:** Titrate the acidic solution with standardized 0.1 M NaOH, adding small increments (e.g., 0.05 mL) of the titrant.

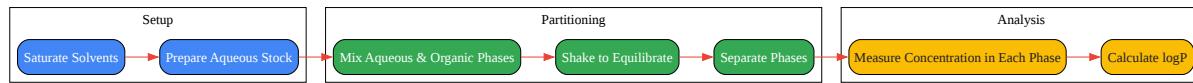
- Data Collection: Record the pH value after each addition of NaOH, allowing the reading to stabilize.
- Data Analysis: Plot the pH versus the volume of NaOH added. The pKa can be determined from the half-equivalence point of the titration curve. Alternatively, the first or second derivative of the titration curve can be plotted to more accurately determine the equivalence point(s).

[Click to download full resolution via product page](#)

Workflow for pKa determination by potentiometric titration.

Determination of logP by Shake-Flask Method

This classic method involves partitioning the compound between n-octanol and water and measuring its concentration in each phase.

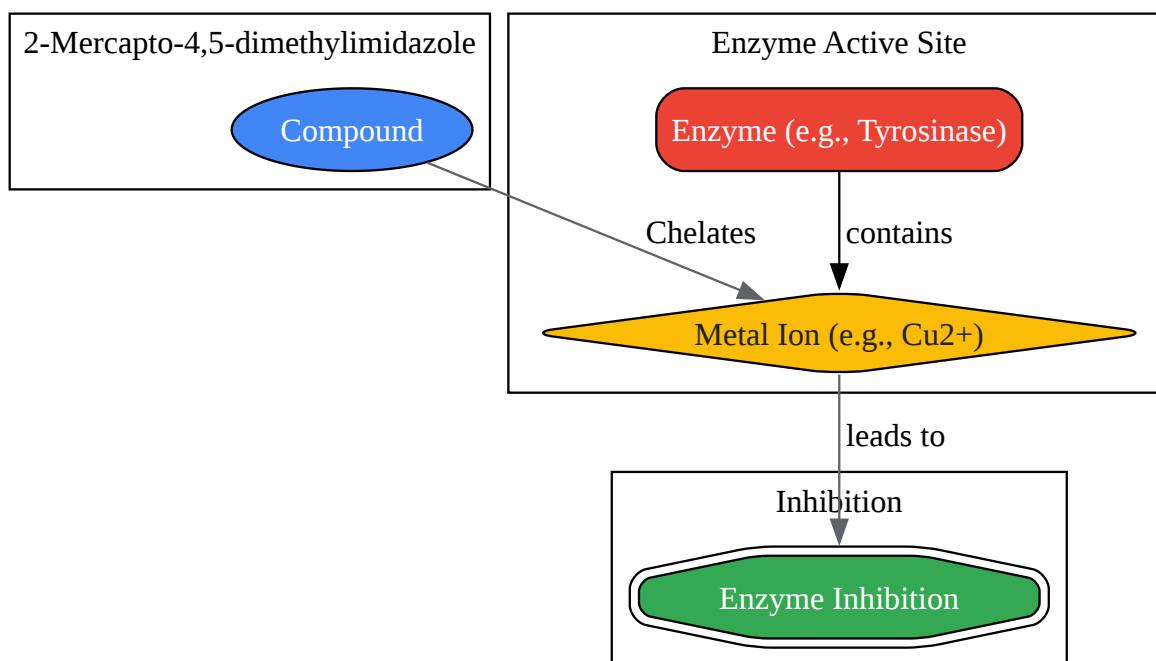

Materials:

- 2-mercapto-4,5-dimethylimidazole
- n-Octanol (pre-saturated with water)
- Water (pre-saturated with n-octanol)
- Separatory funnel or centrifuge tubes
- Shaker or vortex mixer
- Centrifuge

- UV-Vis spectrophotometer or HPLC

Procedure:

- Phase Saturation: Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of the two solvents and allowing them to separate overnight.
- Sample Preparation: Prepare a stock solution of 2-mercapto-4,5-dimethylimidazole in the n-octanol-saturated water. The concentration should be such that it can be accurately measured by the chosen analytical method.
- Partitioning: In a separatory funnel or centrifuge tube, combine a known volume of the aqueous stock solution with a known volume of the water-saturated n-octanol (e.g., a 1:1 volume ratio).
- Equilibration: Shake the mixture vigorously for a set period (e.g., 1 hour) to ensure equilibrium is reached.
- Phase Separation: Allow the phases to separate completely. If an emulsion forms, centrifugation can be used to break it.
- Concentration Measurement: Carefully separate the two phases. Determine the concentration of the compound in both the aqueous and organic phases using a suitable analytical technique like UV-Vis spectrophotometry or HPLC.
- Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.


[Click to download full resolution via product page](#)

Workflow for logP determination by the shake-flask method.

Biological Activity and Potential Signaling Pathways

While specific studies on the biological activity of 2-mercaptopro-4,5-dimethylimidazole are scarce, the broader class of 2-mercaptopimidazole and 2-mercaptobenzimidazole derivatives has been reported to exhibit a range of biological activities. These include antibacterial, antifungal, anti-inflammatory, and tyrosinase inhibitory effects.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

The proposed mechanism for some of these activities involves the chelation of metal ions essential for enzyme function. For example, tyrosinase is a copper-containing enzyme, and its inhibition by mercapto-containing compounds is often attributed to the chelation of the copper ions in the active site.

[Click to download full resolution via product page](#)

Proposed mechanism of enzyme inhibition by metal chelation.

Conclusion

This technical guide has summarized the available and predicted physicochemical properties of 2-mercaptop-4,5-dimethylimidazole and provided detailed experimental protocols for their determination. While direct experimental data for this specific molecule is limited, the information from structurally related compounds provides a valuable framework for researchers. The methodologies and illustrative data presented herein are intended to facilitate further investigation into the properties and potential applications of this compound in drug discovery and other scientific fields. Future experimental work is necessary to definitively characterize the physicochemical profile of 2-mercaptop-4,5-dimethylimidazole.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 69286-06-2 CAS MSDS (2,2'-BIS(4,5-DIMETHYLIMIDAZOLE)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. Efficient pKa Determination in a Nonaqueous Solvent Using Chemical Shift Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Mercaptoimidazole | C3H4N2S | CID 1201386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. usbio.net [usbio.net]
- 5. 2-メルカプトイミダゾール 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Synthesis of Some new Nucleosides Derived from 2- Mercapto Benzimidazole With Expected Biological Activity – Oriental Journal of Chemistry [orientjchem.org]
- 7. Syntheses of 2-mercaptop-4-substituted imidazole derivatives with antiinflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Anti-Melanogenic Activity of 2-Mercaptomethylbenzo[d]imidazole Derivatives Serving as Tyrosinase Inhibitors: An In Silico, In Vitro, and In Vivo Exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jddtonline.info [jddtonline.info]
- 10. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Physicochemical Properties of 2-Mercapto-4,5-dimethylimidazole: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b075033#physicochemical-properties-of-2-mercaptop-4-5-dimethylimidazole>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com